molecular formula C9H8Cl2O3<br>C9H8Cl2O3<br>C6H3Cl2OCH(CH3)COOH B359615 Dichlorprop CAS No. 120-36-5

Dichlorprop

Cat. No. B359615
Key on ui cas rn: 120-36-5
M. Wt: 235.06 g/mol
InChI Key: MZHCENGPTKEIGP-UHFFFAOYSA-N
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Patent
US07544835B2

Procedure details

1 g of 2,4-Dichlorophenol was dissolved in 15 ml of N,N-dimethylformamide, and 0.27 g of 60% sodium hydride was added thereto under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. 1.1 ml of Ethyl α-bromopropionate was added to the mixture, and stirring was continued at room temperature for another 1 hour. To the reaction solution was added aqueous ammonium chloride, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated. The residue was subjected to silica gel column chromatography, and the fraction eluted with 50:1 n-hexane:ethyl acetate was evaporated and the residue was dissolved in ethanol. To this solution was added 6.5 ml of 5N sodium hydroxide. It was then refluxed for 1 hour. The reaction solution was cooled, and water was added thereto. Then, the mixture was acidified with dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, to give 1.5 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[H-].[Na+].Br[CH:13]([CH3:19])[C:14]([O:16]CC)=[O:15].[Cl-].[NH4+]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH:13]([CH3:19])[C:14]([OH:16])=[O:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for another 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
the fraction eluted with 50:1 n-hexane
CUSTOM
Type
CUSTOM
Details
ethyl acetate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethanol
ADDITION
Type
ADDITION
Details
To this solution was added 6.5 ml of 5N sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
It was then refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(OC(C(=O)O)C)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07544835B2

Procedure details

1 g of 2,4-Dichlorophenol was dissolved in 15 ml of N,N-dimethylformamide, and 0.27 g of 60% sodium hydride was added thereto under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. 1.1 ml of Ethyl α-bromopropionate was added to the mixture, and stirring was continued at room temperature for another 1 hour. To the reaction solution was added aqueous ammonium chloride, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated. The residue was subjected to silica gel column chromatography, and the fraction eluted with 50:1 n-hexane:ethyl acetate was evaporated and the residue was dissolved in ethanol. To this solution was added 6.5 ml of 5N sodium hydroxide. It was then refluxed for 1 hour. The reaction solution was cooled, and water was added thereto. Then, the mixture was acidified with dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, to give 1.5 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[H-].[Na+].Br[CH:13]([CH3:19])[C:14]([O:16]CC)=[O:15].[Cl-].[NH4+]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH:13]([CH3:19])[C:14]([OH:16])=[O:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for another 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
the fraction eluted with 50:1 n-hexane
CUSTOM
Type
CUSTOM
Details
ethyl acetate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethanol
ADDITION
Type
ADDITION
Details
To this solution was added 6.5 ml of 5N sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
It was then refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(OC(C(=O)O)C)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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